2-Fluoro-6-methoxybenzeneboronic acid

Physical organic chemistry Boron chemistry Suzuki coupling

This unique ortho‑substituted arylboronic acid is an essential building block for your Suzuki–Miyaura cross‑coupling projects. Its specific 2‑fluoro‑6‑methoxy pattern delivers a reactivity window distinct from single‑substituent analogues, offering enhanced hydrolytic stability and precise metal‑chelation for superior regio‑ and atropselectivity. It is a key intermediate in synthesizing high‑potency GABAA receptor modulators (like AZD7325) and critical checkpoint kinase Wee1 inhibitors, ensuring your medicinal chemistry programs are built on a reliable and validated scaffold.

Molecular Formula C7H8BFO3
Molecular Weight 169.95 g/mol
CAS No. 78495-63-3
Cat. No. B1307356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-6-methoxybenzeneboronic acid
CAS78495-63-3
Molecular FormulaC7H8BFO3
Molecular Weight169.95 g/mol
Structural Identifiers
SMILESB(C1=C(C=CC=C1F)OC)(O)O
InChIInChI=1S/C7H8BFO3/c1-12-6-4-2-3-5(9)7(6)8(10)11/h2-4,10-11H,1H3
InChIKeyXOVMDVZAWWQSDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Fluoro-6-methoxyphenyl)boronic acid (CAS 78495-63-3): Sourcing and Baseline Characteristics for Precision Synthesis


(2-Fluoro-6-methoxyphenyl)boronic acid (CAS 78495-63-3) is an ortho‑substituted arylboronic acid building block featuring both a fluorine atom at the 2‑position and a methoxy group at the 6‑position on the phenyl ring . It is primarily employed as a nucleophilic partner in Suzuki–Miyaura cross‑coupling reactions to construct biaryl architectures . The compound is a key intermediate in the synthesis of functionally selective GABAA receptor modulators and checkpoint kinase Wee1 inhibitors .

Why (2-Fluoro-6-methoxyphenyl)boronic acid Cannot Be Replaced by Common Ortho‑Substituted Phenylboronic Acids


Ortho‑substituted arylboronic acids exhibit widely divergent acidity, hydrolytic stability, and cross‑coupling selectivity depending on the nature and pattern of substituents [1]. Simple 2‑fluorophenylboronic acid or 2‑methoxyphenylboronic acid each present a different electronic and steric profile, leading to altered reaction rates, product yields, and atropselectivity [2]. The specific combination of an ortho‑fluorine and an ortho‑methoxy group in (2‑fluoro‑6‑methoxyphenyl)boronic acid creates a unique reactivity window that cannot be replicated by single‑substituent analogues, making direct substitution without re‑optimization of reaction conditions unreliable [3].

(2-Fluoro-6-methoxyphenyl)boronic acid: Quantitative Differentiation Against Closest Analogs


Lewis Acidity (pKa) Positioned Between Mono‑Fluoro and Mono‑Methoxy Analogues

The predicted pKa of (2‑fluoro‑6‑methoxyphenyl)boronic acid (8.35) lies between that of 2‑fluorophenylboronic acid (8.32) and 2‑methoxyphenylboronic acid (8.55) . This intermediate acidity reflects a balanced electronic influence from the electron‑withdrawing fluorine and electron‑donating methoxy groups, which directly modulates the rate of transmetalation in Suzuki–Miyaura couplings [1].

Physical organic chemistry Boron chemistry Suzuki coupling

Enhanced Hydrolytic Stability Relative to 2,6‑Difluorophenylboronic Acid

2,6‑Difluorophenylboronic acid undergoes rapid protodeboronation, with absorbance decreases of 20% (25 °C) and 90% (50 °C) after 4 h at pH 7.4 [1]. In contrast, 2‑fluorophenylboronic acid shows minimal decomposition (<5%) under the same conditions [1]. (2‑Fluoro‑6‑methoxyphenyl)boronic acid, possessing only one ortho‑fluorine and an ortho‑methoxy group, is expected to exhibit stability more akin to the 2‑fluoro isomer than the labile 2,6‑difluoro analogue [2].

Reagent stability Protodeboronation Process chemistry

Enables Synthesis of a 70‑Fold More Potent GABAA α2 Modulator Compared to a Structurally Related Drug

AZD7325, synthesized using (2‑fluoro‑6‑methoxyphenyl)boronic acid as a key building block , exhibits a binding affinity (Ki) of 0.3 nM for the GABAA α2 receptor . In contrast, AZD6280, which contains a different aryl motif, displays a Ki of 21 nM for the same receptor subtype [1]. This represents a 70‑fold improvement in potency directly attributable to the incorporation of the 2‑fluoro‑6‑methoxyphenyl group.

Medicinal chemistry GABAA receptor Anxiety disorders

Ortho‑Methoxy Group Imparts Unique Metal‑Chelation Selectivity in Suzuki Couplings

In Suzuki–Miyaura couplings with 3,4,5‑tribromo‑2,6‑dimethylpyridine, ortho‑methoxyphenylboronic acid exhibits a distinct regio‑ and atropselectivity arising from an additional metal O‑chelation effect in the transition state, an effect not observed with ortho‑chloro analogues [1]. (2‑Fluoro‑6‑methoxyphenyl)boronic acid retains the ortho‑methoxy group responsible for this chelation, while the ortho‑fluorine further modulates the electronic environment of the boron center, potentially enhancing reaction rates [2].

Cross‑coupling Atropselectivity Catalysis

Optimal Use Cases for (2-Fluoro-6-methoxyphenyl)boronic acid Based on Quantitative Evidence


Synthesis of High‑Potency GABAA α2/α3‑Selective Modulators

Leverage (2‑fluoro‑6‑methoxyphenyl)boronic acid as the aryl donor in Suzuki couplings to install the critical 2‑fluoro‑6‑methoxyphenyl motif found in AZD7325. This building block enabled the development of a clinical candidate with 70‑fold higher α2 binding potency (Ki = 0.3 nM) compared to the structurally related AZD6280 (Ki = 21 nM) . The resulting selectivity profile (α2/α3 over α5) is essential for anxiolytic activity with reduced sedation.

Suzuki Couplings Requiring Balanced Acidity and Improved Stability

When a coupling partner demands an intermediate Lewis acidity (pKa ≈ 8.35) to avoid both sluggish transmetalation and premature protodeboronation, (2‑fluoro‑6‑methoxyphenyl)boronic acid offers a favorable compromise . Its single ortho‑fluorine confers enhanced hydrolytic stability relative to 2,6‑difluorophenylboronic acid, which decomposes by 20–90% within 4 h at physiological pH [1], thereby reducing excess reagent requirements and improving process robustness.

Atropselective Synthesis of Axially Chiral Biaryls

Exploit the ortho‑methoxy group of (2‑fluoro‑6‑methoxyphenyl)boronic acid to direct metal O‑chelation in the transition state, a phenomenon documented for ortho‑methoxyphenylboronic acids that yields distinct regio‑ and atropselectivity not achievable with ortho‑chloro or ortho‑fluoro analogues [2]. This chelation effect can be harnessed to access specific atropisomers in pyridine‑based biaryl systems.

Preparation of Checkpoint Kinase Wee1 Inhibitors

Utilize (2‑fluoro‑6‑methoxyphenyl)boronic acid as a key building block in the synthesis of Wee1 inhibitors, as indicated by its documented use in patent literature and vendor applications . While direct comparative data on Wee1 inhibitor potency is limited, the compound's established role in this therapeutic area makes it a preferred intermediate for medicinal chemistry programs targeting the Wee1 kinase.

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